1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride is a compound with the molecular weight of 290.19 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N5.2ClH/c12-8-2-5-16 (6-3-8)11-9-1-4-13-10 (9)14-7-15-11;;/h1,4,7-8H,2-3,5-6,12H2, (H,13,14,15);2*1H .Chemical Reactions Analysis
The compound is an ATP-competitive inhibitor, with nanomolar potency . It has up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It is stored at a temperature of 2-8°C .Scientific Research Applications
Protein Kinase B (PKB) Inhibition
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride has been investigated as an inhibitor of PKB kinase activity. PKB, also known as Akt, plays a crucial role in cell survival, growth, and metabolism. Inhibition of PKB can have implications in cancer therapy, as PKB is often dysregulated in cancer cells .
Allosteric PKB Inhibitors
An alternative approach to PKB inhibition involves using ATP noncompetitive inhibitors that target an allosteric site between the kinase and PH-domains of the enzyme. Allosteric PKB inhibitors are being explored for their potential clinical applications .
Mechanism of Action
Target of Action
The primary target of “1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride” is Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the disruption of PKB signaling, which can lead to the inhibition of cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the activation of PI3K . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variations of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound can lead to the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Safety and Hazards
properties
IUPAC Name |
1-pyrimidin-4-ylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-2-5-13(6-3-8)9-1-4-11-7-12-9;;/h1,4,7-8H,2-3,5-6,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWDWPFCQGWRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.